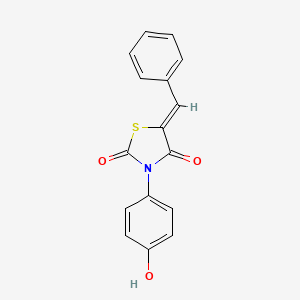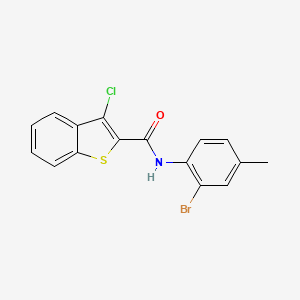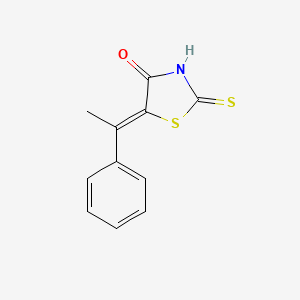![molecular formula C19H14Cl2N2O2 B11690651 2-(2,4-dichlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11690651.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with naphthaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the dichlorophenoxy group with other functional groups .
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2,4,5-trichlorophenoxyacetic acid: Another similar compound with additional chlorine atoms.
2-methyl-4-chlorophenoxyacetic acid: A structurally related compound with a methyl group instead of a dichlorophenoxy group
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to its combination of a dichlorophenoxy group and a naphthalenylmethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C19H14Cl2N2O2 |
|---|---|
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-9-18(17(21)10-15)25-12-19(24)23-22-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-11H,12H2,(H,23,24)/b22-11+ |
InChI-Schlüssel |
AQDQKMBZSYNNMS-SSDVNMTOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11690575.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B11690580.png)

![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B11690587.png)



![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11690609.png)


![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11690624.png)
![4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B11690628.png)

